Glycerophosphoethanolamine

Descripción general

Descripción

sn-glycero-3-phosphoethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Actividad Biológica

Glycerophosphoethanolamine (GPE) is a phospholipid that plays a significant role in various biological processes, including cellular signaling, membrane structure, and metabolic pathways. This article reviews the biological activity of GPE, highlighting its implications in health and disease, particularly in neurodegenerative conditions and cancer.

Chemical Structure and Properties

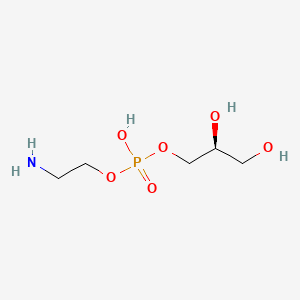

This compound is a glycerolipid that consists of a glycerol backbone, two fatty acid chains, and a phosphate group attached to an ethanolamine molecule. Its chemical structure allows it to participate in various biochemical pathways and interactions within cellular membranes.

Biological Functions

1. Membrane Composition:

GPE is an essential component of cellular membranes, contributing to membrane fluidity and integrity. It is involved in the formation of lipid bilayers and serves as a precursor for the synthesis of other phospholipids.

2. Signaling Molecule:

GPE acts as a signaling molecule that can influence various cellular processes. It has been implicated in the modulation of autophagy and apoptosis, particularly under stress conditions. Elevated levels of GPE have been associated with autophagic responses in cells subjected to nutrient deprivation .

3. Neuroprotective Effects:

Recent studies suggest that certain derivatives of GPE, such as 1-palmitoylthis compound, may have neuroprotective properties. These compounds have been shown to promote neurite outgrowth, indicating potential roles in neuroregeneration and protection against neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Case Study 1: Neurodegeneration

A study investigating cerebrospinal fluid (CSF) glycerophospholipids found that GPE levels were significantly altered in patients with late-onset Alzheimer's disease (LOAD). The research indicated that GPE was elevated in the white matter of depressed subjects, suggesting a link between GPE metabolism and neurodegenerative processes .

Case Study 2: Cancer Metabolism

Research utilizing ^31P magnetic resonance spectroscopy (MRS) highlighted the potential of GPE as a biomarker for cancer. The ratio of phosphomonoesters to phosphodiesters (PME/PDE) was found to correlate with tumor response to treatment, where alterations in GPE levels were indicative of changes in tumor metabolism .

Table 1: Biological Roles of this compound

| Function | Description |

|---|---|

| Membrane Integrity | Maintains fluidity and structure of cell membranes |

| Signaling | Modulates autophagy and apoptosis under stress conditions |

| Neuroprotection | Promotes neurite outgrowth; potential role in neurodegeneration |

| Cancer Biomarker | Altered levels correlate with tumor metabolism and treatment response |

Table 2: Case Studies Summary

| Study | Findings |

|---|---|

| Neurodegeneration Study | Elevated GPE levels in LOAD patients; linked to cognitive impairment |

| Cancer Metabolism Study | Changes in PME/PDE ratios associated with GPE levels indicate tumor response |

Aplicaciones Científicas De Investigación

Cancer Research

Metabolic Pathways and Biomarkers

Glycerophosphoethanolamine is involved in the glycerophosphocholine metabolic pathway, which has been associated with cancer progression. Advanced magnetic resonance spectroscopy (MRS) techniques have enabled the detection of phosphoethanolamine and glycerophosphocholine levels in vivo, providing insights into tumor metabolism. Elevated levels of these metabolites are often linked to malignancies, making them potential biomarkers for cancer diagnosis and treatment monitoring .

Case Study: Breast Cancer

A study utilizing MRS indicated that the ratio of glycerophosphocholine to this compound could serve as a diagnostic tool in breast cancer. The findings suggested that changes in these metabolites correlate with tumor aggressiveness, offering a non-invasive method to assess cancer status and treatment response .

Lipid Metabolism

Role in Cellular Senescence

Recent research has highlighted the role of this compound in lipid metabolism related to cellular senescence. It has been shown that accumulation of glycerol-3-phosphate and phosphoethanolamine influences lipid droplet biogenesis and phospholipid flux in senescent cells. This relationship provides a potential therapeutic target for age-related diseases and metabolic disorders .

Mechanistic Insights

The regulation of this compound levels involves enzymes such as glycerol kinase and phosphate cytidylyltransferase. These enzymes are critical for maintaining lipid homeostasis and have been implicated in the senescence gene expression program, linking lipid metabolism with aging processes .

Gene Delivery Systems

Cationic Lipid-Mediated Gene Delivery

this compound derivatives have been utilized as helper lipids in cationic lipid-mediated gene delivery systems. Research demonstrated that incorporating fluorinated this compound into formulations enhances transfection efficiency both in vitro and in vivo, making it a valuable component for developing effective gene therapies .

Case Study: Therapeutic Applications

In a study focused on gene delivery for therapeutic purposes, the use of this compound-based lipids resulted in improved delivery of nucleic acids to target cells. This advancement suggests its potential application in developing novel biopharmaceuticals aimed at treating genetic disorders .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Análisis De Reacciones Químicas

Glucosylation

GPEtn undergoes non-enzymatic glycation with glucose, forming glucosylated GPEtn (Glc-GPEtn). This reaction occurs via:

-

Schiff base formation between the primary amine of GPEtn and the aldehyde group of glucose.

-

Amadori rearrangement stabilizes the adduct, confirmed by LC/ESI/MS (m/z 876 → fragments at m/z 255, 279, 712) .

Oxidation Susceptibility :

-

Glc-GPEtn is oxidized 2–3× faster than unmodified GPEtn when exposed to tert-butyl hydroperoxide .

-

Glc-GPEtn promotes oxidation of adjacent phosphatidylcholine (PC) and cholesteryl esters in LDL particles .

Acrolein Adduct Formation

Acrolein, a reactive α,β-unsaturated aldehyde, reacts with GPEtn via:

-

Michael addition : Two acrolein molecules bind to the primary amine.

-

Aldol condensation : Forms 1,2-diradyl-sn-glycero-3-phosphoethanol-(3-formyl-4-hydroxy)piperidine (FHP) .

These adducts are detectable in HL-60 cells treated with ≥10 µM acrolein .

Enzymatic Hydrolysis and Homeostatic Regulation

GPEtn degradation is catalyzed by Ca²⁺-independent phospholipases (iPLAs/PNPLAs), which exhibit substrate specificity:

-

PNPLA9 : Preferentially hydrolyzes GPEtn with high chemical activity (i.e., elevated membrane concentration) .

-

Regulation : Hydrolysis rates correlate with GPEtn’s efflux propensity from membranes, driven by chemical activity gradients .

Head Group Remodeling

GPEtn undergoes head group interconversion via a novel process:

-

Exogenous PE, PS, or PI is converted to PC in HeLa cells without fatty acyl-CoA intermediates .

-

Proposed mechanism: Phospholipase C (PLC) -like enzymes cleave the phosphoethanolamine head group, followed by reattachment of a choline moiety .

Mass Spectrometry

-

Fragmentation patterns : GPEtn derivatives show distinct neutral losses (e.g., glycerol-phosphate backbone loss at m/z 294.3 and 312.3) .

-

Diagnostic ions : Negative-ion mode ESI/MS reveals fatty acid fragments (e.g., palmitic acid at m/z 255) .

Nuclear Magnetic Resonance (NMR)

¹H and ³¹P NMR confirm structural integrity during semisynthetic GPEtn preparation .

Biological and Pathological Implications

-

Oxidative Stress : Glc-GPEtn in LDL increases phospholipid hydroperoxide formation, contributing to atherosclerosis .

-

Toxicity : GPEtn itself shows no cytotoxicity in human kidney (HK-2) cells or Keap1-Nrf2 pathway activation .

-

Diabetes : Glycated GPEtn accumulates in diabetic LDL, altering membrane fluidity and oxidation susceptibility .

Propiedades

IUPAC Name |

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)OC[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-08-0 | |

| Record name | alpha-Glycerophosphorylethanolamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Glycerophosphorylethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.